2-Methyl-6-(phenylsulfonyl)quinoline
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Overview
Description
2-Methyl-6-(phenylsulfonyl)quinoline is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound. Quinolines are known for their broad range of activities and applications in medicinal, synthetic organic chemistry, and industrial chemistry . The compound this compound is particularly interesting due to its unique structural features, which include a methyl group at the 2-position and a phenylsulfonyl group at the 6-position of the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(phenylsulfonyl)quinoline can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses 2-aminobenzophenone and an α-methylene ketone as starting materials . The reaction is catalyzed by acids such as sulfuric acid or polyphosphoric acid and proceeds under reflux conditions.
Another method involves the use of α,β-unsaturated aldehydes and substituted anilines in the presence of a catalyst like phosphotungstic acid . This method is advantageous due to its operational simplicity and high yield.
Industrial Production Methods
Industrial production of quinoline derivatives often employs green and sustainable methods. These include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts . For instance, the use of NaHSO₄·SiO₂ as a heterogeneous and reusable catalyst has been reported for the synthesis of trisubstituted quinoline derivatives .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-(phenylsulfonyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups at the 2-position.
Scientific Research Applications
2-Methyl-6-(phenylsulfonyl)quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological activities, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of dyes and pigments due to its stable aromatic structure.
Mechanism of Action
The mechanism of action of 2-Methyl-6-(phenylsulfonyl)quinoline involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-Methylquinoline: Lacks the phenylsulfonyl group, making it less reactive in certain substitution reactions.
6-Phenylsulfonylquinoline: Lacks the methyl group at the 2-position, which affects its steric and electronic properties.
Uniqueness
2-Methyl-6-(phenylsulfonyl)quinoline is unique due to the combined presence of the methyl and phenylsulfonyl groups, which confer distinct reactivity and biological activity. This dual substitution pattern enhances its potential as a versatile intermediate in organic synthesis and as a pharmacologically active compound .
Properties
Molecular Formula |
C16H13NO2S |
---|---|
Molecular Weight |
283.3 g/mol |
IUPAC Name |
6-(benzenesulfonyl)-2-methylquinoline |
InChI |
InChI=1S/C16H13NO2S/c1-12-7-8-13-11-15(9-10-16(13)17-12)20(18,19)14-5-3-2-4-6-14/h2-11H,1H3 |
InChI Key |
YYZVVICOBCZSKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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